molecular formula C18H18ClN3O3 B13759335 4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride CAS No. 73832-26-5

4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride

Cat. No.: B13759335
CAS No.: 73832-26-5
M. Wt: 359.8 g/mol
InChI Key: CJPPMEYZZSNWDR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone is a bicyclic heterocyclic scaffold containing two nitrogen atoms at positions 1 and 3 of the fused benzene and pyrimidine rings. The compound in question, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-4(3H)-quinazolinone monohydrochloride, features three distinct substituents:

  • Position 3: A 2-methylphenyl group, providing steric bulk and hydrophobic interactions.
  • Position 6: An amino group (–NH₂), enhancing solubility via protonation (especially as a hydrochloride salt) and enabling hydrogen bonding.

The monohydrochloride form improves aqueous solubility, critical for bioavailability. The synthesis likely involves sequential modifications:

Core formation: Via the Niementowski reaction (anthranilic acid derivatives cyclized with formamide or equivalents) .

Substituent introduction: 3-(2-methylphenyl): Achieved through Pd-catalyzed cross-coupling (e.g., Suzuki reaction) . 2-((acetyloxy)methyl): Introduced via acylation or alkylation of a hydroxymethyl precursor . 6-Amino: Generated by nitration followed by reduction or direct amination .

Properties

CAS No.

73832-26-5

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

[6-amino-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]methyl acetate;hydrochloride

InChI

InChI=1S/C18H17N3O3.ClH/c1-11-5-3-4-6-16(11)21-17(10-24-12(2)22)20-15-8-7-13(19)9-14(15)18(21)23;/h3-9H,10,19H2,1-2H3;1H

InChI Key

CJPPMEYZZSNWDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)COC(=O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride typically involves multi-step organic reactions One common method includes the acylation of 2-methylphenylamine followed by cyclization to form the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of 4(3H)-Quinazolinone Derivatives

Compound Name Substituents (Positions) Key Features Biological Activity/Applications References
Target Compound 2-(Acetyloxymethyl), 3-(2-methylphenyl), 6-NH₂ Hydrochloride salt enhances solubility; ester may act as prodrug. Potential CNS activity (inferred)
6-Amino-3-[(4-methoxyphenyl)methyl]-4(3H)-quinazolinone 3-(4-Methoxybenzyl), 6-NH₂ Benzyl group increases lipophilicity; methoxy enhances π-stacking. Antifungal, kinase inhibitor intermediates
3-(2-Chlorophenyl)-2-(complex amino group)-6-fluoro-4(3H)-quinazolinone 3-(2-Cl-phenyl), 6-F, 2-(aminoalkyl) Chloro and fluoro groups improve metabolic stability; aminoalkyl aids targeting. Not explicitly stated; likely enzyme inhibition
6-Chloro-2-ethyl-3-(methylamino)-4(3H)-quinazolinone 2-Ethyl, 3-(methylamino), 6-Cl Chloro group reduces solubility; ethyl and methylamino modify receptor binding. CNS depressant (analogous to methaqualone)
2-Ferrocenyl-4(3H)-quinazolinone 2-Ferrocenyl Ferrocene introduces redox activity; planar structure enables intercalation. Electrochemical sensing, anticancer

Key Observations:

Position 2 Modifications :

  • The acetyloxymethyl group in the target compound contrasts with ethyl (), ferrocenyl (), or benzyl () substituents. This ester group may enhance cell permeability while acting as a prodrug, unlike the redox-active ferrocenyl or inert ethyl groups.

Position 3 Substitutions :

  • The 2-methylphenyl group in the target compound provides moderate steric hindrance compared to bulkier 4-methoxybenzyl () or 2-chlorophenyl () groups. This may balance target selectivity and solubility.

Position 6 Functionalization: The amino group (–NH₂) in the target compound improves solubility and hydrogen-bonding capacity, unlike chloro () or fluoro () groups, which prioritize lipophilicity and metabolic stability.

Biological Implications: Compounds with 6-amino or 6-methoxy groups (e.g., ) are associated with kinase inhibition, suggesting the target compound may share similar applications. The hydrochloride salt form of the target compound likely surpasses analogs like 6-chloro derivatives () in aqueous solubility, critical for oral bioavailability.

Research Findings and Trends

  • Synthetic Flexibility : The Niementowski reaction and Pd-catalyzed cross-coupling () enable diverse substitutions, facilitating library generation for structure-activity relationship (SAR) studies .
  • Biological Diversity: Position 2 modifications correlate with varied activities: ferrocenyl derivatives exhibit electrochemical properties (), while acetyloxymethyl may optimize pharmacokinetics. Position 6 amino groups align with kinase inhibitor intermediates (), whereas chloro/methoxy groups link to CNS effects ().
  • Prodrug Potential: The acetyloxymethyl group in the target compound mirrors ester-based prodrug strategies seen in other therapeutics, suggesting tunable release profiles .

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